molecular formula C19H18O9 B11056124 methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11056124
M. Wt: 390.3 g/mol
InChI Key: VYKURCYGTHOKET-UHFFFAOYSA-N
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Description

Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a furo[3,2-c]pyran ring, and a carboxylate ester group

Preparation Methods

The synthesis of methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of a suitable phenol derivative with methylene chloride in the presence of a base.

    Construction of the furo[3,2-c]pyran ring: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the carboxylate ester group: This can be done through esterification reactions using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors or alternative catalysts.

Chemical Reactions Analysis

Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer or anti-inflammatory agents.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme interactions or cellular signaling pathways.

Mechanism of Action

The mechanism of action of methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate include:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds.

Properties

Molecular Formula

C19H18O9

Molecular Weight

390.3 g/mol

IUPAC Name

methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C19H18O9/c1-8-5-10-13(18(20)27-8)12(16(28-10)19(21)24-4)9-6-11(22-2)15-17(14(9)23-3)26-7-25-15/h5-6,12,16H,7H2,1-4H3

InChI Key

VYKURCYGTHOKET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C4C(=C3OC)OCO4)OC)C(=O)O1

Origin of Product

United States

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